molecular formula C13H5Cl2F3N2O B2496177 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 339106-32-0

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine

Cat. No.: B2496177
CAS No.: 339106-32-0
M. Wt: 333.09
InChI Key: JGHPMBWPEMGGNO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine, more commonly referred to as “DCFPT,” is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in a variety of research fields. DCFPT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of compounds closely related to 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine have been studied, showcasing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structures provide insights into supramolecular arrangements through C–H⋯X, C–X⋯π, and π⋯π interactions, highlighting their potential for designing new molecular architectures (de Souza et al., 2015).

Novel Synthesis Approaches

Research has focused on novel synthesis methods, including a facile one-pot synthesis of 1,2,4-Triazolo[4,3-a]Pyridine derivatives, demonstrating the versatility of related chemical structures in generating compounds with potential antifungal activity (Yang et al., 2015). Another study presents an efficient synthesis and X-ray structure analysis of [1,2,4]Triazolo[4,3-a]pyridines, contributing to the understanding of their structural and electronic properties (El-Kurdi et al., 2021).

Molecular Modeling and Antimicrobial Activity

A study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives has evaluated their antimicrobial activities, showcasing their potential against various bacterial strains. Molecular docking and dynamics simulations, along with density functional theory (DFT) studies, were performed to understand the compounds' interactions with bacterial enzymes, highlighting their antimicrobial potential (Celik et al., 2021).

Electrophilic Substitution and N-N Bond Formation

Research on metal-free synthesis techniques has led to the development of 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation. This approach provides a novel strategy for constructing complex molecular skeletons, offering insights into green chemistry and synthetic efficiency (Zheng et al., 2014).

Photophysical and Nonlinear Optical Properties

The investigation into the third-order nonlinear optical properties of 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has revealed their potential for optical limiting applications. This research opens up new avenues for the development of materials with specialized optical behaviors (Murthy et al., 2013).

Safety and Hazards

Safety and hazards would depend on the specific compound and would typically be determined through safety data sheets and experimental data. For example, compounds with a trifluoromethyl group can be potentially hazardous .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F3N2O/c14-7-1-2-8(9(15)4-7)11-12-10(21-20-11)3-6(5-19-12)13(16,17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHPMBWPEMGGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC3=C2N=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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